N-methyl-N-(pyridin-3-ylmethyl)ethanamine
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Overview
Description
N-methyl-N-(pyridin-3-ylmethyl)ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a pyridine ring attached to an ethanamine backbone, with a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-N-(pyridin-3-ylmethyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with N-methylethanamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(pyridin-3-ylmethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
N-methyl-N-(pyridin-3-ylmethyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(pyridin-2-ylmethyl)ethanamine
- N-methyl-N-(pyridin-4-ylmethyl)ethanamine
- N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Uniqueness
N-methyl-N-(pyridin-3-ylmethyl)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This distinct structure allows for unique applications in various fields, setting it apart from other similar compounds .
Properties
CAS No. |
90565-29-0 |
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Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C9H14N2/c1-3-11(2)8-9-5-4-6-10-7-9/h4-7H,3,8H2,1-2H3 |
InChI Key |
DYIAIEHOHKXIMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC1=CN=CC=C1 |
Origin of Product |
United States |
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